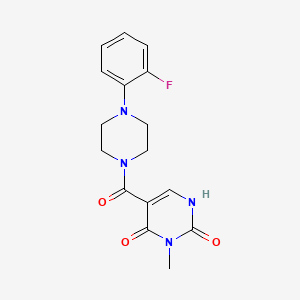

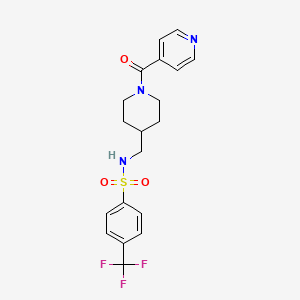

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multistep reactions, starting from basic building blocks such as ethyl acetoacetate, araldeliydes, and ammonia, which are condensed to form dihydropyridine derivatives. These are then further modified through reactions such as hydrazine hydration and treatment with benzoxazine to yield complex quinazoline carboxamides. An example of this synthesis approach is the creation of 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, showcasing the elaborate synthetic routes required for these compounds (Dangi et al., 2010).

Molecular Structure Analysis

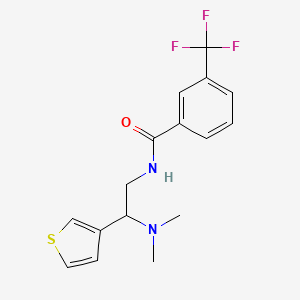

The molecular structure of quinazoline derivatives, including 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide, is characterized by the presence of a quinazoline core, substituted with various functional groups that influence the compound's chemical behavior and biological activity. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to determine the precise structure and confirm the identity of these synthesized compounds.

Chemical Reactions and Properties

Quinazoline derivatives can undergo various chemical reactions, including bromination, to introduce bromo groups into the molecule, significantly affecting their chemical and physical properties. The reaction conditions, such as the presence of a catalyst or specific reagents, play a crucial role in the formation and yield of the desired brominated products. An example of this is the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines through an intramolecular reaction facilitated by a rhodium catalyst (He et al., 2016).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

- Research has been conducted on the synthesis of substituted 6-bromoquinazolinones, demonstrating their importance in pharmacological studies due to anti-inflammatory, analgesic, and antibacterial activities. These compounds are synthesized, purified, and characterized through analytical and spectral data, highlighting their potential in pharmacology (Rajveer et al., 2010).

Chemical Synthesis and Potential Applications

- Another investigation focused on the synthesis of 1-{2-(phthalimido-N-oxy)-ethyl} derivatives of quinazolinones, indicating a methodical approach to generating novel compounds that could serve as intermediates for further pharmacological studies (Dangi et al., 2010).

Antitumor Activity

- A study on the design, synthesis, and biological evaluation of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents revealed significant potency against human cell lines, highlighting the importance of quinazolinone derivatives in developing new anticancer drugs (Al-Romaizan et al., 2019).

Antimicrobial Activity

- Newer quinazolinones have been synthesized and assessed for their antimicrobial activity, offering insights into the development of novel antimicrobial agents from the quinazolinone class (Patel et al., 2006).

Anti-inflammatory Activities

- The synthesis of substituted azetidinonyl and thiazolidinonyl quinazolon 4 3H ones and their evaluation for anti-inflammatory activities demonstrated that these compounds could serve as the basis for new non-steroidal anti-inflammatory drugs (Bhati, 2013).

properties

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(diethylamino)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN4O3/c1-3-22(4-2)11-9-20-16(24)6-5-10-23-17(25)14-12-13(19)7-8-15(14)21-18(23)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,24)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZTMJQKLMEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)

![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2489273.png)

![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)